4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-
Description
Structure
3D Structure
Properties
CAS No. |
57330-85-5 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,6-dimethyl-2,3-dihydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H12O2/c1-6-3-9(11)8-5-7(2)12-10(8)4-6/h3-4,7,11H,5H2,1-2H3 |
InChI Key |
JXWNKMODOYOWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=C2O1)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Benzofuranol, 2,3 Dihydro 2,6 Dimethyl and Analogues
Catalytic Strategies for Benzofuran (B130515) Ring Construction and Annulation
The construction of the 2,3-dihydrobenzofuran (B1216630) core is a key step in the synthesis of 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- and its analogues. A variety of catalytic strategies have been devised to achieve this, ranging from metal-catalyzed cyclizations to organocatalytic and biocatalytic routes.
Metal-Catalyzed Cyclization Reactions (e.g., Palladium-, Copper-, and Platinum-Catalyzed Approaches)
Transition metal catalysis offers a powerful toolkit for the formation of C-C and C-O bonds, which are crucial for the construction of the dihydrobenzofuran ring. Palladium, copper, and platinum catalysts have been extensively explored for this purpose. nih.govrsc.orgresearchgate.netconsensus.app
Palladium-Catalyzed Approaches: Palladium catalysis is a versatile tool for the synthesis of 2,3-dihydrobenzofurans. nih.govrsc.orgnih.gov One common strategy involves the intramolecular cyclization of 2-allylphenols. For instance, a palladium-catalyzed carboalkoxylation of 2-allylphenols with aryl triflates can generate functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. nih.govresearchgate.net Another powerful approach is the palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes, which provides a convergent route to the dihydrobenzofuran scaffold. digitellinc.com Furthermore, palladium-catalyzed cascade cyclization reactions of alkenyl ethers with alkynyl oxime ethers have been developed for the construction of poly-heterocyclic scaffolds containing the 2,3-dihydrobenzofuran moiety. rsc.orgnih.gov Direct oxidative Heck cyclizations, also known as intramolecular Fujiwara-Moritani arylations, represent another palladium-catalyzed route to functionalized benzofurans and dihydrobenzofurans. nih.gov The synthesis of dibenzofurans via palladium-catalyzed phenol-directed C–H activation/C–O cyclization has also been reported, showcasing the power of C-H activation strategies. acs.org
| Catalyst System | Starting Materials | Key Transformation | Ref. |
| Pd(OAc)₂ / Ligand | 2-Allylphenols, Aryl Triflates | Carboalkoxylation | nih.govresearchgate.net |
| Palladium / Urea Ligand | 2-Bromophenols, 1,3-Dienes | Heteroannulation | digitellinc.com |
| Pd(OAc)₂ / CuCl₂ | Alkenyl Ethers, Alkynyl Oxime Ethers | Cascade Cyclization | rsc.orgnih.gov |
| Palladium Catalyst | Phenols | C–H Activation/C–O Cyclization | acs.org |
Copper-Catalyzed Approaches: Copper catalysts, being more economical than palladium, have also been widely employed in the synthesis of dihydrobenzofurans. rsc.orgmdpi.com Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a regioselective route to polysubstituted benzofurans in a one-pot procedure. rsc.org A mild, copper-catalyzed intramolecular C–H arylation of alcohols has been developed for the synthesis of dihydrobenzofurans, proceeding through non-symmetric diaryliodonium salts generated in situ. nih.gov
| Catalyst System | Starting Materials | Key Transformation | Ref. |
| Copper Catalyst / O₂ | Phenols, Alkynes | Aerobic Oxidative Cyclization | rsc.org |
| Copper Catalyst | Alcohols, Aryl Iodides | Intramolecular C–H Arylation | nih.gov |
Platinum-Catalyzed Approaches: Platinum catalysis has been utilized to generate α,β-unsaturated carbene intermediates from propargylic ethers, which can then undergo various transformations, including cycloadditions, to form benzofuran structures. nih.gov
Organocatalytic and Biocatalytic Synthesis Routes
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal catalysis, offering mild reaction conditions and high stereoselectivity. rochester.edunih.govnih.govresearchgate.net
Organocatalytic Routes: Organocatalysis provides a metal-free approach to the synthesis of dihydrobenzofuranols. For instance, proline-type organocatalysts can be used for the diastereo- and enantioselective synthesis of 3-hydroxy 2,3-dihydrobenzofurans via an intramolecular cis-selective aldol reaction. researchgate.net Chiral squaramide catalysts have been employed in the asymmetric [4+2] cyclization of azadienes with azlactones to afford benzofuran-fused N-heterocycles with high diastereoselectivity and enantioselectivity. nih.gov Furthermore, bifunctional organocatalysts derived from cinchona alkaloids have been used to catalyze the asymmetric Friedel-Crafts/SN2 type domino reaction of (Z)-α-bromonitroalkenes with phenols to generate enantiomerically enriched dihydrobenzofurans. researchgate.net
Biocatalytic Routes: Biocatalysis offers an environmentally friendly and highly selective method for the synthesis of chiral 2,3-dihydrobenzofurans. Engineered myoglobins have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans, providing access to stereochemically rich 2,3-dihydrobenzofuran scaffolds with excellent enantiopurity (>99.9% de and ee). rochester.edunih.govnih.govresearchgate.net A chemoenzymatic strategy combining a lipase-mediated kinetic resolution of 1-aryl-2-propanols or bioreduction of the corresponding ketones with a subsequent chemical intramolecular cyclization has also been developed for the synthesis of enantiopure 2,3-dihydrobenzofurans. acs.org
| Catalysis Type | Catalyst | Key Reaction | Stereoselectivity | Ref. |
| Organocatalysis | Proline-type | Intramolecular Aldol | High diastereo- and enantioselectivity | researchgate.net |
| Organocatalysis | Chiral Squaramide | [4+2] Cyclization | >20:1 dr, up to 99% ee | nih.gov |
| Organocatalysis | Cinchona Alkaloid-derived | Friedel-Crafts/SN₂ Domino | up to >99% ee | researchgate.net |
| Biocatalysis | Engineered Myoglobin | Benzofuran Cyclopropanation | >99.9% de and ee | rochester.edunih.govnih.govresearchgate.net |
| Chemoenzymatic | Lipase | Kinetic Resolution/Cyclization | Enantiopure | acs.org |
Cascade and Tandem Reaction Sequences for Dihydrobenzofuranol Formation
Cascade and tandem reactions offer a highly efficient approach to the synthesis of complex molecules like dihydrobenzofuranols by forming multiple bonds in a single operation, thereby minimizing waste and purification steps. acs.orgacs.orgacs.orgoup.comnih.govnih.gov
Rhodium(III)-catalyzed C–H functionalization/cascade cyclization of N-phenoxyacetamides with propargyl carbonates provides a redox-neutral pathway to 3-alkylidene dihydrobenzofuran derivatives. acs.org A tandem SNAr/5-exo-trig cyclization reaction has been reported for the synthesis of 3-amino-2,3-dihydro-2,2-diarylbenzofurans from o-fluorobenzaldehyde imines and diarylmethanols. acs.orgacs.org Multicomponent cascade reactions involving salicylaldehydes, 1,3-dicarbonyl compounds, and N-iodosuccinimide have been developed for the synthesis of highly substituted 2,3-dihydrobenzofuran derivatives. oup.com Photoinduced cascade reactions of 2-allylphenol (B1664045) derivatives have also been utilized to produce 2,3-dihydrobenzofurans under mild conditions. nih.gov
Intramolecular Cyclization Approaches (e.g., from Chiral Epoxy Alcohols)
Intramolecular cyclization is a fundamental strategy for the formation of cyclic compounds, including dihydrobenzofurans. The use of chiral starting materials, such as epoxy alcohols, allows for the synthesis of enantiomerically pure products. researchgate.netnih.gov The acid-catalyzed intramolecular cyclization of epoxy alcohols is a common method for constructing tetrahydrofuran and tetrahydropyran rings, and this strategy can be adapted for the synthesis of dihydrobenzofurans. nih.gov The 5-exo cyclization of silylepoxy alcohols is a specific example that leads to the formation of tetrahydrofurans. nih.gov The ring-opening of epoxides is a versatile transformation that has been extensively used in the synthesis of natural products containing heterocyclic frameworks. researchgate.net
Regio- and Stereoselective Synthesis of Dihydrobenzofuranol Derivatives
The control of regio- and stereoselectivity is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules where specific isomers are often responsible for the desired therapeutic effects.
Enantioselective Synthesis for Chiral Benzofuranol Scaffolds
The development of enantioselective methods for the synthesis of chiral benzofuranol scaffolds is a major focus of research. nih.govacs.orgnih.govthieme-connect.comresearchgate.netthieme-connect.com
Palladium(II)-catalyzed enantioselective C–H activation of phenylacetic acids followed by intramolecular C–O bond formation has been shown to afford chiral benzofuranones with excellent enantioselectivities. nih.gov This reaction proceeds through a Pd(II)/Pd(IV) redox cycle and utilizes mono-N-protected amino acid ligands for asymmetric induction. nih.gov Asymmetric copper-catalyzed intramolecular addition of aryl pinacolboronic esters to unactivated ketones provides an enantioselective route to 2,3-dihydrobenzofuran-3-ols. thieme-connect.comthieme-connect.com An enantioselective synthesis of spirocyclic tetrahydrothiophene derivatives bearing a benzofuran-3(2H)-one scaffold has been achieved through a cascade thio-Michael-aldol reaction. researchgate.net As mentioned earlier, organocatalytic and biocatalytic approaches also provide powerful tools for the enantioselective synthesis of dihydrobenzofuran derivatives. rochester.eduresearchgate.netnih.govresearchgate.net
| Method | Catalyst/Reagent | Product Type | Enantioselectivity | Ref. |
| Pd(II)-Catalyzed C-H Activation | Pd(OAc)₂ / MPAA Ligand | Chiral Benzofuranones | Excellent ee | nih.gov |
| Asymmetric Copper-Catalysis | Cu(I) / Chiral Ligand | Dihydrobenzofuran-3-ols | High ee | thieme-connect.comthieme-connect.com |
| Organocatalytic Cascade | Chiral Organocatalyst | Spirocyclic Tetrahydrothiophenes | up to 92% ee | researchgate.net |
| Organocatalytic [4+2] Cyclization | Chiral Squaramide | Benzofuran-fused N-Heterocycles | up to 99% ee | nih.gov |
| Biocatalysis | Engineered Myoglobin | Dihydrobenzofuran Scaffolds | >99.9% ee | rochester.edunih.govnih.govresearchgate.net |
Diastereoselective Control in Dihydrobenzofuranol Formation
Achieving a high level of diastereoselectivity is paramount in the synthesis of complex molecules like 2,3-dihydro-2,6-dimethyl-4-benzofuranol, which possesses two contiguous stereocenters. Various strategies have been developed to control the relative stereochemistry of the substituents on the dihydrofuran ring.
One effective approach involves the palladium-catalyzed carboalkoxylation of 2-allylphenol derivatives. This method allows for the coupling of readily available 2-allylphenols with aryl triflates to produce a wide array of functionalized 2,3-dihydrobenzofurans with good yields and high diastereoselectivities, in some cases exceeding a 20:1 diastereomeric ratio. nih.gov The reaction proceeds via an anti-heteropalladation of the alkene, which is crucial for achieving high product yields. nih.gov The proposed catalytic cycle involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by alkene binding, deprotonation of the phenol, and subsequent anti-oxypalladation to form a key intermediate that undergoes reductive elimination to yield the final product. nih.gov
Another powerful strategy for diastereoselective synthesis involves the intramolecular cyclization of substituted o-allylphenols. The stereochemical outcome of these reactions can be influenced by the nature of the substituents and the reaction conditions. For instance, the diastereoselective ring opening of fully-substituted cyclopropanes via an intramolecular Friedel–Crafts alkylation can lead to dihydronaphthalene scaffolds with high diastereoselectivity, and similar principles can be applied to the synthesis of dihydrobenzofurans. nih.gov Mechanistic studies suggest that these reactions can proceed through a stepwise mechanism, allowing for the epimerization of a benzylic stereocenter to the thermodynamically more stable trans product. nih.gov
The following table summarizes representative examples of diastereoselective syntheses of dihydrobenzofuran analogues.
| Entry | Reactants | Catalyst/Reagent | Diastereomeric Ratio (dr) | Yield (%) | Ref |
| 1 | 2-(But-2-en-1-yl)phenol, Aryl triflate | Pd(dba)2, CPhos | >20:1 | 75 | nih.gov |
| 2 | Substituted o-allylphenol | Lewis Acid | High | Good | nih.gov |
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a powerful tool for the asymmetric synthesis of chiral compounds from racemic starting materials, theoretically allowing for a 100% yield of a single enantiomer. This strategy combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. In the context of 2,3-dihydrobenzofuranol synthesis, DKR can be employed to produce enantiomerically enriched products.
An enzyme-catalyzed DKR has been developed for the highly enantioselective synthesis of chiral 2,3-dihydrobenzofuran esters. nih.govresearchgate.net This method utilizes lipases for the resolution of 2,3-dihydro-3-benzofuranols, which can be generated from an intramolecular Aldol reaction. nih.gov The success of a DKR process relies on the careful tuning of both the resolution and the racemization steps. Key guidelines for an efficient DKR include an irreversible resolution step, a high enantiomeric ratio (E > 20), and a racemization rate that is at least equal to or greater than the rate of reaction of the faster-reacting enantiomer.
Dynamic reductive kinetic resolution (DYRKR) is another variant that has been successfully applied to the synthesis of stereodefined alcohols. nih.gov This approach combines a photoredox racemization protocol with a ketoreductase-catalyzed kinetic resolution to convert racemic β-substituted ketones into enantio- and diastereomerically pure γ-substituted alcohols. princeton.edu Such a strategy could be adapted for the synthesis of chiral dihydrobenzofuranols.
| Strategy | Key Features | Theoretical Yield | Representative Application | Ref |
| Enzyme-Catalyzed DKR | Utilizes lipases for resolution of racemic alcohols. | 100% | Synthesis of chiral 2,3-dihydrobenzofuran esters. | nih.govresearchgate.net |
| Dynamic Reductive KR (DYRKR) | Combines photoredox racemization with enzymatic reduction. | 100% | Synthesis of stereodefined γ-substituted alcohols. | nih.govprinceton.edu |
Synthesis from Specific Precursors and Building Blocks
Pyrocatechol (catechol) and its derivatives serve as versatile starting materials for the synthesis of dihydrobenzofuranols. A known route to a closely related analogue, 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064), starts from catechol. The process involves the reaction of catechol with methallyl chloride to form 2-methallyloxyphenol, which then undergoes rearrangement and cyclization to yield the desired product. While this method provides the target compound in reasonably good yields, the relatively high cost of catechol can be a drawback for large-scale synthesis.
A plausible route to 2,3-dihydro-2,6-dimethyl-4-benzofuranol could start from 3-methylcatechol. Reaction with a suitable crotyl halide would introduce the butenyl side chain, which upon acid-catalyzed rearrangement and cyclization, would furnish the desired dihydrobenzofuran core. The regioselectivity of the initial alkylation and the subsequent cyclization would be critical steps to control.
o-Hydroxyacetophenone and its derivatives are readily available and cost-effective precursors for dihydrobenzofuran synthesis. For the synthesis of 2,3-dihydro-2,6-dimethyl-4-benzofuranol, a suitable starting material would be 2-hydroxy-5-methylacetophenone. The Fries rearrangement of m-cresyl acetate can produce a mixture of 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methylacetophenone, with the former being a key intermediate. researchgate.net
A synthetic sequence could involve the reaction of 2-hydroxy-5-methylacetophenone with a propargyl halide to form the corresponding ether. Subsequent thermal rearrangement (Claisen-Cope rearrangement) would lead to an allenyl intermediate, which could then undergo an intramolecular cyclization to form the dihydrobenzofuran ring. Alternatively, reaction with an allyl halide followed by a Claisen rearrangement and cyclization is a viable pathway.
Allenols have emerged as valuable intermediates in the synthesis of various heterocyclic compounds, including dihydrobenzofurans. Palladium-catalyzed cyclization of allenyl phenols represents a direct and efficient method for constructing the dihydrobenzofuran scaffold. This transformation allows for the formation of the heterocyclic ring with good control over stereochemistry.
A potential synthetic route to 2,3-dihydro-2,6-dimethyl-4-benzofuranol using an allenol intermediate could involve the preparation of a suitably substituted allenyl phenol. For example, starting from 3-methyl-4-allyloxyphenol, a Claisen rearrangement could generate an ortho-allylphenol, which can then be converted to the corresponding allenyl phenol. Subsequent palladium-catalyzed cyclization would then yield the target dihydrobenzofuranol. The diastereoselectivity of the cyclization would be a key aspect to control in this approach.
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient strategies. The formation of dihydrobenzofurans often involves complex catalytic cycles and stereochemistry-determining steps.
In the palladium-catalyzed carboalkoxylation of 2-allylphenols, deuterium labeling experiments have provided evidence for a catalytic cycle that proceeds through an anti-oxypalladation of the alkene. nih.gov This mechanistic insight is vital for explaining the observed high diastereoselectivities.
For diastereoselective intramolecular cyclizations of substituted o-allylphenols, computational studies and experimental evidence often point towards a stepwise mechanism involving a carbocationic intermediate. nih.gov The stability of this intermediate and the steric interactions in the transition state of the cyclization step are key factors that determine the final stereochemical outcome. The ability of certain intermediates to epimerize before the final ring closure can lead to the thermodynamically more stable product. nih.gov
Spectroscopic and Diffraction Based Structural Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would be used to identify the number of different types of protons, their connectivity, and their spatial relationships. A hypothetical ¹H NMR spectrum of 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- would be expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, the methyl groups, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would give a distinct signal. DEPT spectroscopy, used in conjunction with ¹³C NMR, would differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons, further aiding in the complete structural assignment.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) would be employed to obtain the accurate mass of the molecular ion. The fragmentation pattern observed in the mass spectrum would provide valuable clues about the compound's structure, as specific fragments would correspond to the loss of certain functional groups or structural motifs.
Electronic and Chiroptical Spectroscopy
Electronic spectroscopy, such as UV-Visible spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in the benzofuran (B130515) structure. Chiroptical spectroscopy, specifically Circular Dichroism (CD), is used to study chiral molecules. If 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- is chiral, its CD spectrum would provide information about its stereochemical features.
Computational and Theoretical Studies of 4 Benzofuranol, 2,3 Dihydro 2,6 Dimethyl
Quantum Chemical Calculations for Electronic Structure, Energetics, and Reactivity
There are no specific quantum chemical calculations reported in the scientific literature for 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-.
In general, such studies on related benzofuran (B130515) derivatives would employ methods like Density Functional Theory (DFT) to investigate the molecule's electronic properties. These calculations typically determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Other properties that would be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which together provide a comprehensive picture of the molecule's reactivity and potential for undergoing chemical reactions. Molecular Electrostatic Potential (MEP) maps are also commonly generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling
No computational studies elucidating the reaction mechanisms or analyzing transition states specifically for 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- have been published.
For the broader class of substituted benzofurans, computational modeling is a powerful tool to explore potential synthetic pathways and reaction mechanisms. Theoretical studies on related compounds have investigated mechanisms such as transition metal-catalyzed cyclizations, intramolecular hydroarylation, and oxidative cyclizations. These studies typically use computational methods to map out the potential energy surface of a reaction, identifying intermediates and, crucially, the transition state structures. By calculating the activation energies associated with these transition states, researchers can predict the most likely reaction pathway. Such analyses are instrumental in optimizing reaction conditions and understanding the regioselectivity and stereoselectivity of synthetic routes leading to various benzofuran derivatives.
Molecular Dynamics Simulations and Conformational Analysis
There is no available research on molecular dynamics (MD) simulations or specific conformational analysis for 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-.
MD simulations are employed for other complex molecules to study their dynamic behavior and conformational flexibility over time. For a molecule like 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-, MD simulations could provide insights into the flexibility of the dihydro-furan ring and the rotational freedom of the methyl and hydroxyl substituents. Conformational analysis, often performed using both quantum mechanical and molecular mechanics methods, would identify the most stable low-energy conformations of the molecule. Understanding the preferred three-dimensional structure is crucial as it dictates how the molecule interacts with biological targets or other molecules.
In Silico Prediction of Molecular Interactions and Binding Poses (e.g., Molecular Docking)
Specific molecular docking studies or in silico predictions of the binding pose of 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- with any biological target are not found in the current body of scientific literature.
Molecular docking is a widely used computational technique to predict the preferred orientation of a molecule when bound to a target, typically a protein. For other benzofuran derivatives, docking studies have been used to screen for potential inhibitors of various enzymes, such as phosphodiesterases, matrix metalloproteinases, and epidermal growth factor receptor (EGFR). In a typical study, the 3D structure of the target protein is obtained, and a library of compounds is computationally "docked" into the active site. A scoring function is then used to estimate the binding affinity and rank the potential ligands. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
No Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling studies have been specifically conducted for 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-.
QSAR and pharmacophore modeling are computational methods used in drug discovery to correlate the chemical structure of compounds with their biological activity. For other classes of benzofuran and dibenzofuran (B1670420) derivatives, 3D-QSAR studies have been performed to understand the structural requirements for inhibitory activity against specific biological targets. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. These models are then used as 3D queries to screen large compound databases for new potential drug candidates.
Structure Activity Relationship Sar Investigations of Dihydrobenzofuranol Derivatives
Influence of Substituent Position and Nature on Biological Activities
The position and chemical nature of substituents on the dihydrobenzofuranol ring system are critical determinants of biological activity. Studies have demonstrated that even minor changes to these features can lead to significant variations in potency and efficacy.
The substitution pattern on the aromatic ring of dihydrobenzofuranol derivatives plays a crucial role in their biological effects. For instance, in a series of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives evaluated as PARP-1 inhibitors, the substituents on the benzofuran (B130515) core were found to significantly impact their inhibitory activity. While the initial lead compound, a simple 2,3-dihydrobenzofuran-7-carboxamide, showed moderate activity, further modifications to the scaffold revealed the importance of specific substitution patterns for enhanced potency.
In the context of anticancer activity, the presence of a phenolic hydroxyl group on the benzofuran ring has been identified as crucial for modulating the cytotoxic properties of these compounds. This hydrogen-donating group is believed to promote favorable interactions with biological targets.
Furthermore, investigations into 2-arylbenzofuran derivatives as potential agents for Alzheimer's disease have shown that the inclusion of two or more hydroxyl groups on the aromatic ring can increase their β-secretase inhibitory activity. This highlights the significance of the number and position of hydroxyl groups in determining the biological profile of these compounds.
The nature of the substituent at the 2-position of the dihydrobenzofuran ring also has a profound effect on activity. In the development of PARP-1 inhibitors based on a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core, it was discovered that the electrophilic 2-position was amenable to extensive modifications. The introduction of substituted benzylidene groups at this position led to the most potent compounds in the series. Specifically, a 3',4'-dihydroxybenzylidene substituent resulted in a 30-fold increase in potency compared to the unsubstituted analog. This underscores the importance of the electronic and steric properties of the substituent at the C2-position in dictating the biological response.
Table 1: Influence of Substituents on PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives
| Compound | Substituent at C2 | IC50 (μM) |
| 36 | Unsubstituted | 16.2 |
| 58 | 3',4'-dihydroxybenzylidene | 0.531 |
Role of Halogenation in Modulating Bioactivity and Selectivity
The introduction of halogen atoms into the dihydrobenzofuranol scaffold is a common strategy employed by medicinal chemists to modulate the bioactivity and selectivity of these compounds. Halogenation can influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.
Several studies have consistently shown that the addition of halogen atoms, such as bromine, chlorine, or fluorine, to the benzofuran ring can significantly increase the anticancer activities of the resulting derivatives. This enhancement in activity is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity.
The position of the halogen atom on the benzofuran ring is a critical factor in determining its biological effect. For example, in a series of amiloride-benzofuran derivatives investigated as urokinase-type plasminogen activator (uPA) inhibitors, the addition of a fluorine atom at the 4-position of the 2-benzofuranyl moiety resulted in a two-fold increase in potency and inhibitory activity.
In another study, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring conferred remarkable cytotoxic activity against leukemia cell lines without affecting normal cells. This highlights the potential of targeted halogenation to improve both potency and selectivity. However, it is important to note that the effect of halogenation can be context-dependent. For instance, the presence of two halogen-substituted rings coupled with the absence of a methoxy (B1213986) substituent on the heterocyclic ring was found to be detrimental to the cytotoxic activity of certain hybrid benzofuran derivatives.
Table 2: Effect of Halogenation on the Anticancer Activity of Benzofuran Derivatives
| Compound | Halogen Substitution | Cell Line | IC50 (μM) |
| 1 | Bromine at C3-methyl | K562 (Leukemia) | 5 |
| 1 | Bromine at C3-methyl | HL60 (Leukemia) | 0.1 |
| 5 (analog) | Fluorine at C4 | - | Ki = 88 nM |
Stereochemical Requirements and Their Impact on Biological Response
Many dihydrobenzofuranol derivatives possess one or more chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers). The three-dimensional arrangement of atoms in these stereoisomers can significantly influence their interaction with biological targets, which are themselves chiral. Consequently, stereochemistry plays a pivotal role in the biological response of these compounds.
While specific studies on the stereochemical requirements of 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- were not found, research on related benzofuran derivatives highlights the importance of stereoisomerism. For instance, in a study of substituted l-[(benzofuran-2-yl) phenylmethyl] imidazoles as aromatase inhibitors, the enantioselectivity ratio between the (+)- and (-)-forms varied depending on the substituent on the phenyl ring. The 4-methyl substituted compound showed an enantioselectivity ratio of 2.16, while the 4-fluoro substituted analog had a much higher ratio of 12.3, indicating a significant difference in the biological activity of the two enantiomers.
The crystal structures of three 2,3-dihydrobenzofuran-7-carboxamide inhibitors bound to PARP-1 have provided insights into the stereochemical requirements for binding. These structural studies can guide the design of new inhibitors with improved potency and selectivity by optimizing the stereochemistry for a better fit within the enzyme's active site. The development of stereoselective syntheses for these compounds is therefore a crucial aspect of medicinal chemistry research in this area.
Table 3: Enantioselectivity of Substituted l-[(benzofuran-2-yl) phenylmethyl] imidazoles as Aromatase Inhibitors
| Compound | Substituent | Enantioselectivity Ratio ((+):(-)) |
| 50 | 4-methyl | 2.16 |
| 51 | 4-fluoro | 12.3 |
| 52 | 4-chloro | 1.0 |
Mechanistic Research on Biological Activities in Vitro Studies
Antioxidant Activity and Associated Molecular Mechanisms (e.g., Inhibition of Lipid Peroxidation, Radical Scavenging)
No specific studies detailing the antioxidant activity, inhibition of lipid peroxidation, or radical scavenging mechanisms for 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- were found.
Anti-inflammatory Effects and Cellular Pathway Modulation (e.g., Inhibition of Nitric Oxide Production)
Information regarding the anti-inflammatory effects and the modulation of cellular pathways, such as the inhibition of nitric oxide production, for 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- is not available in the reviewed scientific literature.
Antimicrobial and Antifungal Activity Mechanisms
There are no available studies that evaluate the efficacy of 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- against specific Gram-positive or Gram-negative bacterial pathogens.
Research on the antifungal activity of 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- against Candida species or other fungal strains could not be located.
The molecular targets and cellular processes underlying any potential antimicrobial action of 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- have not been investigated in the available literature.
Analytical Methodologies for Quantification and Purity Assessment
Liquid Chromatography with Electrochemical Detection (LC-ED) for Trace Analysis
Liquid Chromatography with Electrochemical Detection (LC-ED) stands out as a highly sensitive technique for the trace analysis of electrochemically active compounds like "4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-". This method is particularly advantageous for detecting minute quantities of the analyte in complex matrices. The principle of LC-ED involves the separation of the compound using liquid chromatography, followed by its detection using an electrochemical cell. The detector measures the current generated by the oxidation or reduction of the analyte at a specific potential, providing a signal that is proportional to its concentration.
For analogous dihydrobenzofuranol compounds, LC with an amperometric detector set at an oxidation potential of +0.55 V has been successfully employed. nih.gov This allows for the detection of the compound with high sensitivity, achieving a limit of detection in the low nanogram per milliliter range. nih.gov The electrochemical activity of the phenolic group in "4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-" makes it an ideal candidate for this detection method.
Key parameters for an LC-ED method would typically be optimized, including the mobile phase composition, flow rate, and the applied potential at the working electrode to achieve the best signal-to-noise ratio. mdpi.com
Chromatographic Separation Techniques (e.g., Reversed-Phase Liquid Chromatography)
Reversed-phase liquid chromatography (RPLC) is the most commonly employed technique for the separation of "4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-" from other components in a sample. nih.govthermofisher.com In RPLC, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with a buffer to control the pH. mdpi.comnih.gov The gradient or isocratic elution profile is carefully developed to achieve optimal resolution between the target analyte and potential interferences. For the analysis of carbofuran (B1668357) and its metabolites, including phenolic derivatives, high-performance liquid chromatography (HPLC) methods have been extensively developed. nih.gov These methods can be adapted for the specific analysis of "4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-".
The selection of the column, mobile phase composition, and flow rate are critical parameters that are optimized to ensure efficient separation and symmetrical peak shapes.
| Parameter | Typical Condition |
| Chromatographic Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detector | Electrochemical, UV, or Mass Spectrometry |
Validation of Analytical Procedures (e.g., Limit of Detection, Specificity, Linearity)
Validation of the analytical procedure is a critical step to ensure that the method is reliable, reproducible, and fit for its intended purpose. The validation process involves the evaluation of several key parameters as outlined by international guidelines.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For trace analysis of carbofuran metabolites using sensitive detectors like mass spectrometry or electrochemical detectors, LODs in the range of 0.015 to 0.151 ng/mL have been reported. researchgate.net For "4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-", similar low detection limits are achievable with optimized LC-ED or LC-MS/MS methods. nih.gov
Specificity: Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. This is typically assessed by analyzing blank samples and samples spiked with potential interfering substances to ensure that no co-eluting peaks interfere with the analyte peak. researchgate.net
Linearity: Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a defined range. researchgate.net This is evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (r² > 0.99) is generally required to establish linearity. For carbofuran and its metabolites, linearity has been demonstrated over concentration ranges from 0.50 to 250 ng/mL. researchgate.net
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
Natural Occurrence, Biosynthesis, and Chemoecology
Isolation and Identification from Botanical Sources
Benzofuran (B130515) derivatives are a class of heterocyclic compounds widely distributed throughout the plant kingdom. nih.gov They have been identified in numerous plant families, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. nih.govnih.gov While the specific isolation of "4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-" from these families is not explicitly documented in available literature, the presence of structurally related dihydrobenzofuranols in these and other families suggests they are plausible sources.
The isolation of these compounds typically involves extraction of plant material with organic solvents, followed by various chromatographic techniques to separate the complex mixture of secondary metabolites. Identification is then achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Occurrence of Benzofuran and Dihydrobenzofuran Derivatives in Selected Plant Families
| Plant Family | Representative Genera/Species | Compound Class/Examples |
| Asteraceae | Ophryosporus lorentzii, Ophryosporus charua | Benzofuran derivatives nih.gov |
| Rutaceae | Zanthoxylum ailanthoidol | Benzofuran derivatives nih.gov |
| Liliaceae | Lilium species | Lignans and coumarins mdpi.com |
| Cyperaceae | Cyperus species | Stilbenoids, flavonoids, phenolic acids mdpi.com |
It is noteworthy that the number of benzofuran compounds discovered from the Asteraceae family is the highest among these groups. nih.gov Phytochemical studies of the Liliaceae family have identified a wide array of secondary metabolites, including lignans, which are structurally related to dihydrobenzofuranols. mdpi.com Similarly, various phenolic compounds have been characterized from the Cyperaceae family. mdpi.com
Proposed Biosynthetic Pathways of Dihydrobenzofuranols in Nature
The biosynthesis of dihydrobenzofuranols, particularly those classified as neolignans, is understood to proceed through the phenylpropanoid pathway. This fundamental metabolic route in plants is responsible for the synthesis of a vast array of phenolic compounds.
The key steps in the proposed biosynthesis of the dihydrobenzofuran skeleton are:
Formation of Monolignols: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into various substituted cinnamyl alcohols known as monolignols (e.g., p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol).
Oxidative Coupling: The central reaction is the oxidative coupling of two phenylpropanoid units. This process is mediated by enzymes such as laccases and peroxidases. The coupling of the phenoxy radicals generated from the monolignols is a key step in forming the basic lignan or neolignan skeleton. researchgate.net
Cyclization: For dihydrobenzofuran neolignans, the coupling occurs between the C8 of the side chain of one phenylpropanoid unit and the C5 of the aromatic ring of the second unit, followed by an intramolecular cyclization involving the phenolic hydroxyl group and the side chain, which forms the characteristic dihydrofuran ring.
A biomimetic synthesis approach, which mimics the natural biosynthetic process, has been successfully used to create dihydrobenzofuran lignans. This involves the oxidative dimerization of precursors like p-coumaric, caffeic, or ferulic acid methyl esters. acs.orgacs.org This synthetic evidence lends strong support to the proposed natural biosynthetic pathway. The specific methylation pattern of "4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-" would arise from the action of specific methyltransferase enzymes on a precursor molecule.
Ecological Significance and Functional Roles as Natural Products
Dihydrobenzofuranols, as part of the larger class of lignans and neolignans, are believed to play significant roles in the interactions of plants with their environment. researchgate.net While the specific ecological function of "4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-" has not been investigated, the known biological activities of related compounds suggest several potential roles.
Many lignans and neolignans are involved in plant defense mechanisms. researchgate.net Their synthesis is often induced in response to various biotic and abiotic stresses, such as microbial infections, insect herbivory, and UV radiation. The antimicrobial and insecticidal properties of many of these compounds are well-documented.
Dihydrobenzofuran neolignans have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties. researchgate.net These activities are a reflection of their functional roles in the plant, protecting it from pathogens and oxidative damage. The presence of such compounds in various plant tissues, including the roots, stems, and leaves, is consistent with a defensive function. nsf.gov For instance, some dihydrobenzofuran neolignans have shown antiprotozoal activity, which could be a defense against parasitic organisms. mdpi.com
Non Medical Industrial and Chemical Applications in Research Context
Role as Chemical Intermediates and Precursors in Agrochemical Synthesis and Production
Following a comprehensive review of scientific literature and patent databases, no specific research findings or documented industrial applications have been identified for 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- as a chemical intermediate or precursor in the synthesis and production of agrochemicals.
While the broader class of benzofuranol derivatives sees use in the agrochemical sector, there is a lack of available data detailing the synthetic pathways, reaction schemes, or production of specific herbicidal, insecticidal, or fungicidal compounds that utilize 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- as a starting material or intermediate.
It is important to note that related isomers and analogues of this compound are documented as key intermediates in the production of certain pesticides. For instance, the compound 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran is a well-known precursor in the synthesis of the insecticide carbofuran (B1668357). However, this synthetic route is distinct and does not involve 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-.
The absence of information in the public domain and scientific publications prevents the creation of detailed data tables or an in-depth discussion of its role in agrochemical production at this time. Further research and publication in this specific area would be necessary to elaborate on any potential applications.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Strategies for Enhanced Structural Diversity
Future research into 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- will heavily rely on the development of innovative synthetic methodologies to generate a diverse library of analogues for structure-activity relationship (SAR) studies. The 2,3-dihydrobenzofuran (B1216630) core can be constructed through various modern synthetic approaches, moving beyond classical methods to enhance efficiency, stereoselectivity, and molecular complexity. researchgate.net
Promising future strategies include:
Transition Metal-Free Cyclizations: Recent advancements have focused on metal-free pathways, such as Brønsted acid-promoted condensation reactions and base-induced cyclizations, which offer cost-effective and less toxic alternatives to traditional metal catalysis. nih.gov For instance, methods involving the cyclization of ortho-allyl phenols or [3+2] cyclization of unsaturated imines with substituted phenols present viable routes. nih.gov
Photocatalytic Reactions: Visible-light-promoted synthesis is an emerging green methodology that allows for reactions under mild conditions, showing better functional group tolerance. researchgate.net Photo-induced methods, such as the reaction of 2-allylphenol (B1664045) derivatives with α-iodo sulfones, can generate sulfonated 2,3-dihydrobenzofurans, a strategy that could be adapted to functionalize the 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- scaffold. nih.gov
Asymmetric Catalysis: Given that the 2,3-dihydrobenzofuran core contains prochiral sp3 carbons, developing enantioselective synthetic methods is crucial. cnr.itnih.gov The use of cooperative catalysis, combining achiral dirhodium complexes with chiral phosphoric acids, has enabled the synthesis of enantioenriched 2,2-disubstituted dihydrobenzofurans. researchgate.net Similarly, palladium-catalyzed Heck/Tsuji-Trost reactions can provide chiral substituted derivatives with excellent enantiocontrol. organic-chemistry.org Applying these asymmetric strategies would allow for the synthesis of specific stereoisomers of 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- derivatives, which is critical for dissecting biological activity.
| Synthetic Strategy | Key Features | Typical Catalysts/Reagents | Potential Advantages | Reference |
|---|---|---|---|---|
| Brønsted Acid-Promoted Cyclization | Metal-free intramolecular cyclization of ortho-allyl/prenyl phenols. | Polyphosphoric acid (PPA), p-Toluene sulfonic acid (TsOH) | Avoids transition metal contamination, cost-effective. | nih.gov |
| [3+2] Cycloaddition | Convergent approach to build the five-membered ring. | Base (e.g., CsF), Rh(III) catalysts | High atom economy, can create complex polycyclic systems. | nih.govorganic-chemistry.org |
| Photocatalysis | Uses visible light to drive reactions under mild conditions. | Organic dyes, metal-free conditions | High functional group tolerance, energy-efficient. | researchgate.netnih.gov |
| Asymmetric Heck/Tsuji-Trost Reaction | Enantioselective formation of chiral dihydrobenzofurans. | Palladium complexes with chiral ligands (e.g., TY-Phos) | High enantioselectivity, access to specific stereoisomers. | organic-chemistry.org |
Advanced Computational Design and Optimization of Benzofuranol Derivatives for Specific Academic Applications
Computational chemistry offers powerful tools to guide the rational design and optimization of 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- derivatives for specific academic research applications. By predicting molecular properties and binding interactions, these methods can prioritize the synthesis of compounds with a higher probability of success, saving time and resources.
Future computational approaches should include:
Pharmacophore-Based Screening and Molecular Docking: These techniques can be used to identify potential biological targets. For example, studies have used pharmacophore screening and ensemble docking to design 2,3-dihydrobenzofuran derivatives as inhibitors of phosphodiesterase 1B (PDE1B), a target for neurological disorders. nih.gov This approach could be applied to screen the target compound against various enzyme and receptor structures to generate initial hypotheses about its biological function. nih.govnih.gov
Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can build predictive models that correlate the structural features of benzofuran (B130515) derivatives with their biological activity. researchgate.netnih.gov Such models, once developed for a specific target, can guide the modification of the 2,6-dimethyl substituents or the 4-hydroxyl group on the benzofuranol ring to enhance potency.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions predicted by docking. nih.gov This method is crucial for validating binding modes and understanding how subtle structural changes in the benzofuranol scaffold affect target engagement at an atomic level.
| Computational Method | Primary Application | Information Gained | Example Target Class | Reference |
|---|---|---|---|---|
| Molecular Docking | Predicting binding pose and affinity of a ligand to a target protein. | Binding energy, key interacting residues, potential for inhibition/activation. | Protein Kinases (PI3K, VEGFR-2), Acetylcholinesterase | nih.govnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models for biological activity based on 3D structure. | Maps of favorable/unfavorable steric, electrostatic, and hydrophobic regions. | Lysine-Specific Demethylase 1 (LSD1) Inhibitors | researchgate.net |
| Molecular Dynamics (MD) | Simulating the movement and interaction of the ligand-protein complex. | Stability of binding pose, conformational changes, role of solvent. | Phosphodiesterase 1B (PDE1B) Inhibitors | nih.gov |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity properties. | Absorption, distribution, metabolism, excretion, and toxicity profiles. | General Drug Discovery | researchgate.netfrontiersin.org |
Exploration of Undiscovered Biological Targets and Mechanisms In Vitro
The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net While derivatives have been explored as anticancer, neuroprotective, and anti-inflammatory agents, the specific biological profile of 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- remains largely unknown. researchgate.netnih.govresearchgate.net A key future direction is the systematic in vitro exploration of its bioactivity to uncover novel targets and mechanisms of action.
Research should focus on:
High-Throughput Screening (HTS): Screening a library of derivatives based on the 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- core against large panels of enzymes, receptors, and cell-based assays can rapidly identify potential biological activities. This unbiased approach could reveal unexpected therapeutic applications.
Target Deconvolution: For compounds that show interesting phenotypic effects in cell-based assays (e.g., anti-proliferative or neuroprotective effects), chemical proteomics and other target deconvolution methods can be employed to identify the specific protein(s) with which they interact.
Mechanism of Action Studies: Once a primary target is identified, detailed in vitro biochemical and cell-based assays are necessary to elucidate the precise mechanism of action. For example, benzofuran derivatives have been found to inhibit the HIF-1 pathway in p53-independent cancer cells. nih.gov Future studies could investigate whether 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- or its analogues modulate this or other critical signaling pathways. Other known targets for related structures include cannabinoid receptor 2 (CB2), which is relevant for neuropathic pain. nih.gov
| Target/Pathway | Potential Academic Application | Rationale based on Related Compounds | Reference |
|---|---|---|---|
| Cannabinoid Receptor 2 (CB2) | Study of neuroinflammation and pain signaling. | Dihydrobenzofuran derivatives have been developed as potent and selective CB2 agonists. | nih.gov |
| Hypoxia-Inducible Factor 1 (HIF-1) Pathway | Investigation of p53-independent cancer cell survival. | Benzofuran derivatives have shown to inhibit the HIF-1 pathway. | nih.gov |
| Phosphodiesterase (PDE) Enzymes | Research into signaling in neurological and inflammatory disorders. | Dihydrobenzofurans have been designed as inhibitors of PDE1B. | nih.gov |
| Oxidative Stress Pathways | Study of neuroprotection and cellular aging. | The benzofuran ring is a core structure in compounds studied for modulating reactive oxygen species (ROS). | researchgate.netmdpi.com |
Green Chemistry Advancements in Benzofuranol Synthesis for Sustainable Production
The principles of green chemistry are essential for the future sustainable production of fine chemicals, including derivatives of 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-. youtube.com Future research should aim to develop synthetic routes that are not only efficient but also environmentally benign, reducing waste and avoiding hazardous substances. benthamdirect.com
Key areas for advancement include:
Improving Atom Economy: Traditional multi-step syntheses often have low atom economy, generating significant waste. youtube.com Future synthetic designs should prioritize cascade or domino reactions where multiple bonds are formed in a single operation, maximizing the incorporation of starting material atoms into the final product. researchgate.net
Use of Greener Solvents and Catalysts: Research should focus on replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. benthamdirect.comfrontiersin.org Furthermore, the use of biodegradable and recyclable catalysts, such as chitosan (B1678972) or recoverable solid acids, can significantly reduce the environmental impact of the synthesis. researchgate.net
Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. researchgate.net Exploring microwave-assisted routes for the synthesis of 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- could offer a more energy-efficient production method. Comparing a conventional synthesis of a drug like Ibuprofen (40% atom economy) with its green alternative (77% atom economy) highlights the potential for dramatic improvements. youtube.com
| Green Chemistry Principle | Conventional Approach | Potential Green Alternative | Benefit | Reference |
|---|---|---|---|---|
| Waste Prevention / Atom Economy | Multi-step synthesis with protecting groups and stoichiometric reagents. | One-pot cascade or domino reactions. | Higher atom economy, less waste generated. | researchgate.netyoutube.com |
| Safer Solvents | Use of chlorinated solvents (e.g., Dichloromethane). | Aqueous media, ethanol, or recyclable ionic liquids. | Reduced toxicity and environmental pollution. | benthamdirect.comfrontiersin.org |
| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃) that are difficult to recycle. | Recoverable solid acids, biocatalysts, or biodegradable catalysts (e.g., chitosan). | Catalyst can be reused, minimizing waste. | researchgate.netyoutube.com |
| Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted synthesis. | Drastically reduced reaction times and energy consumption. | researchgate.net |
Application of Artificial Intelligence and Machine Learning in Benzofuranol Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research and drug discovery. arxiv.org Applying these technologies to the study of 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl- can accelerate progress across all research phases, from design and synthesis to activity prediction.
Future applications include:
Reaction Prediction and Synthesis Planning: ML models can be trained on vast databases of chemical reactions to predict the outcome of a novel transformation or to propose a complete retrosynthetic pathway for a target molecule. cam.ac.uk This "GPS for chemistry" could help researchers devise the most efficient synthetic routes to novel benzofuranol derivatives. cam.ac.uk
Generative Models for Inverse Molecular Design: Instead of starting with a structure and predicting its properties, generative models can work in reverse. Researchers can define a desired set of properties (e.g., high affinity for a specific target, low toxicity), and the AI model will generate novel molecular structures, including new benzofuranol derivatives, that are predicted to meet those criteria. mdpi.compurdue.edu
Predictive Models for Bioactivity and Properties: ML algorithms can be trained on existing datasets to predict the biological activity, solubility, or toxicity of new compounds before they are ever synthesized. mdpi.comresearchgate.net This allows for the in silico screening of vast virtual libraries of benzofuranol derivatives, focusing experimental efforts only on the most promising candidates.
| AI/ML Application | Description | Impact on Benzofuranol Research | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | An algorithm predicts the most likely product(s) of a chemical reaction. | Increases accuracy in planning synthetic steps and avoids failed experiments. | cam.ac.uk |
| Retrosynthesis Planning | AI suggests multi-step pathways to synthesize a target molecule. | Accelerates the design of efficient routes to complex benzofuranol analogues. | cam.ac.uk |
| Generative Inverse Design | Models generate new chemical structures based on desired property inputs. | Creates novel benzofuranol structures optimized for a specific biological target. | mdpi.compurdue.edu |
| Property Prediction (QSPR/QSAR) | ML models predict physicochemical properties and biological activity (ADMET). | Enables rapid virtual screening and prioritization of candidates for synthesis. | arxiv.orgresearchgate.net |
Q & A
Basic: What synthetic methodologies are most effective for preparing 4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-?
Answer:
The synthesis typically involves cyclization of substituted phenols or dihydrobenzofuran precursors. For example:
- Catalytic hydrogenation of 2,6-dimethylbenzofuran derivatives under controlled pressure (H₂/Pd-C) to reduce the furan ring to a dihydro structure .
- Acid-mediated cyclization of substituted diols or ketones, leveraging intramolecular etherification. Temperature and solvent polarity are critical for regioselectivity .
- Functionalization post-cyclization : Methanol or hydroxyl groups can be introduced at the 4-position via nucleophilic substitution or oxidation-reduction sequences .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?
Answer:
Discrepancies often arise from impurities or stereochemical variations. To mitigate:
- Cross-validate with multiple techniques : Compare IR (for functional groups), high-resolution MS (for molecular formula), and ¹H/¹³C NMR (for substitution patterns). For example, diastereomers may show identical MS but distinct NMR splitting .
- Use computational modeling : Density Functional Theory (DFT) can predict NMR chemical shifts or IR vibrations, aiding assignment .
- Chromatographic purity checks : Gas chromatography (GC) with non-polar columns (e.g., 5% phenyl/95% dimethylpolysiloxane) ensures sample homogeneity .
Basic: What spectroscopic markers confirm the 2,3-dihydrobenzofuran core and 4-hydroxyl group?
Answer:
- IR Spectroscopy : A broad peak at ~3200–3500 cm⁻¹ indicates the hydroxyl group. The dihydrofuran ring shows C-O-C stretching at ~1250 cm⁻¹ .
- Mass Spectrometry : Base peaks at m/z 134 (C₉H₁₀O⁺) for the parent ion and fragments like m/z 91 (tropylium ion) confirm the benzofuran backbone .
- NMR : Protons on the dihydrofuran ring (positions 2 and 3) appear as multiplets at δ 2.5–3.5 ppm, while the 4-OH proton may exchange in D₂O .
Advanced: How does the substitution pattern (e.g., 2,6-dimethyl groups) influence reactivity in cross-coupling reactions?
Answer:
- Steric hindrance : Methyl groups at positions 2 and 6 reduce accessibility for electrophilic substitution at the 5-position. This favors reactions at the 4-hydroxyl group (e.g., acetylation or silylation) .
- Electronic effects : Methyl groups donate electron density, stabilizing the dihydrofuran ring against ring-opening under acidic conditions. Computational studies (e.g., Fukui indices) can predict sites for nucleophilic attack .
Advanced: What strategies address conflicting bioactivity data in pharmacological studies?
Answer:
- Control for stereochemistry : Enantiomers may exhibit divergent biological activities. Chiral chromatography (e.g., Chiralpak® columns) or asymmetric synthesis ensures stereochemical uniformity .
- Assay standardization : Use in vitro models (e.g., enzyme inhibition assays) with consistent cell lines and buffer conditions. For example, discrepancies in IC₅₀ values may arise from variable ATP concentrations in kinase assays .
- Meta-analysis : Compare data across studies using tools like Cochrane Review to identify confounding variables (e.g., solvent polarity in dose-response curves) .
Basic: What chromatographic conditions optimize purity analysis for this compound?
Answer:
- Gas Chromatography (GC) : Use a 30 m × 0.25 mm ID column (5% phenyl/95% dimethylpolysiloxane) with a temperature gradient from 50°C (hold 2 min) to 250°C at 10°C/min. Helium carrier gas at 1 mL/min ensures resolution .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and 0.1% formic acid improve peak symmetry for polar derivatives .
Advanced: How can computational methods predict the environmental stability of this compound?
Answer:
- Molecular Dynamics (MD) simulations : Model hydrolysis pathways under varying pH conditions. The 4-hydroxyl group may act as a nucleophile, accelerating degradation in acidic media .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate logP values with biodegradation rates. A predicted logP >3 suggests persistence in lipid-rich environments .
Basic: What are the key stability considerations for long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
